N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of 5-(thiophen-2-yl)isoxazole: This involves the cyclization of thiophene derivatives with suitable reagents.
Coupling Reaction: The two isoxazole derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene group.
N-(5-methylisoxazol-3-yl)-2-(5-(pyridin-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
N-(5-methylisoxazol-3-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to the presence of both isoxazole and thiophene rings, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-5-12(16-18-8)14-13(17)7-9-6-10(19-15-9)11-3-2-4-20-11/h2-6H,7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNFXFRJMWIKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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